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Ethyl N-hydroxyethanimidate

Catalog No.
S565423
CAS No.
10576-12-2
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-hydroxyethanimidate

CAS Number

10576-12-2

Product Name

Ethyl N-hydroxyethanimidate

IUPAC Name

ethyl (1Z)-N-hydroxyethanimidate

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4-

InChI Key

QWKAVVNRCKPKNM-PLNGDYQASA-N

SMILES

CCOC(=NO)C

Synonyms

ethyl acetohydroximate

Canonical SMILES

CCOC(=NO)C

Isomeric SMILES

CCO/C(=N\O)/C

Limited research availability:

Currently, there is limited scientific research available on the specific applications of Ethanimidic acid, N-hydroxy-, ethyl ester. This is evident in the lack of dedicated publications or studies focused on its properties or potential uses. Resources like PubChem and the National Center for Biotechnology Information (NCBI) primarily provide information on its basic chemical properties and identification details [, ].

Potential research areas:

Despite the limited research, the chemical structure of Ethanimidic acid, N-hydroxy-, ethyl ester suggests potential research areas. The presence of a hydroxyethyl group (CH2CH2OH) and an N-hydroxy group (N-OH) might hold some promise for further exploration in:

  • Organic synthesis: The reactive functional groups could be utilized in various organic synthesis reactions to create new molecules with desired properties.
  • Material science: The molecule's potential for forming hydrogen bonds or interacting with other molecules could be investigated for applications in material development.
  • Biological activity: While no current research suggests biological activity, the N-hydroxy group might warrant further investigation for potential interactions with biological systems.

Ethyl N-hydroxyethanimidate is a chemical compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is categorized as an N-hydroxyethanimidate, which indicates the presence of a hydroxylamine functional group attached to an ethanimidate structure. This compound is known for its versatility in various

  • Oxidation: It can be oxidized to form oximes or nitroso compounds using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into amines or hydroxylamines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, yielding various esters or amides depending on the nucleophile used .

Major Products Formed

  • Oxidation: Oximes or nitroso compounds.
  • Reduction: Amines or hydroxylamines.
  • Substitution: Various esters or amides.

Ethyl N-hydroxyethanimidate exhibits biological activity that makes it useful in biochemical assays and enzyme inhibition studies. Its reactivity allows it to modify proteins, which is critical in drug development and therapeutic research. The compound's ability to form stable complexes enhances its utility in biological contexts .

The synthesis of Ethyl N-hydroxyethanimidate can be achieved through several methods:

  • Base-Catalyzed Reaction: Ethyl acetate reacts with hydroxylamine in the presence of a base, such as sodium hydroxide, to form Ethyl N-hydroxyethanimidate. This method is commonly used in laboratory settings.
  • Industrial Production: In industrial applications, large-scale reactions utilize similar reagents and conditions as laboratory synthesis but are optimized for yield and purity through purification steps like distillation or recrystallization .

Ethyl N-hydroxyethanimidate has diverse applications across various fields:

  • Chemistry: It is employed in the synthesis of O-acyl and O-nitrophenylhydroxylamines, hydroxamic acid ethoxycarbonylhydrazides, and other derivatives.
  • Biology: The compound serves as a reagent in enzyme assays and studies involving protein modifications.
  • Medicine: Research is ongoing into its potential therapeutic applications, particularly as a precursor for bioactive compounds.
  • Industry: It is utilized in producing specialty chemicals and intermediates for various industrial processes .

Studies on the interactions of Ethyl N-hydroxyethanimidate with biological molecules reveal its potential as an enzyme inhibitor. Its ability to modify proteins makes it a candidate for further investigation in drug design and development, particularly regarding its specificity and efficacy against target enzymes .

Several compounds share structural similarities with Ethyl N-hydroxyethanimidate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl N-hydroxyacetimidateHydroxamic acid derivativeUsed primarily for acylation reactions
Ethyl acetate oximeOxime derivativeCommonly used in organic synthesis
Ethyl acetohydroxamateHydroxamic acid derivativeKnown for its role in metal chelation

Comparison

Ethyl N-hydroxyethanimidate stands out due to its specific reactivity profile and stability compared to these similar compounds. Its unique ability to form stable complexes enhances its versatility as a reagent in both research and industrial applications .

Condensation Reactions with Hydroxylamine Derivatives

The condensation approach utilizing hydroxylamine derivatives represents one of the most established methodologies for synthesizing ethyl N-hydroxyethanimidate. This pathway typically involves the reaction of ethyl acetate with hydroxylamine or its hydrochloride salt under controlled conditions. The fundamental mechanism proceeds through nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ethyl acetate, followed by elimination of water to form the desired imidate product.

Laboratory-scale synthesis employs hydroxylamine hydrochloride as the preferred reagent due to its stability and ease of handling. The reaction requires careful pH control, typically maintained between 8.5 and 9.0 to optimize conversion while minimizing side reactions. Under these conditions, conversion rates exceeding 90% can be achieved with appropriate stoichiometric ratios. Temperature control proves critical, with optimal results obtained at 25°C, though lower temperatures around 4°C can enhance selectivity at the expense of reaction rate.

The reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic addition of hydroxylamine to the ester carbonyl. This intermediate subsequently undergoes elimination of ethanol to yield the N-hydroxyimidate product. The process demonstrates first-order kinetics with respect to both ester and hydroxylamine concentrations, enabling predictable scale-up procedures.

Experimental protocols have demonstrated that the presence of base catalysts significantly influences reaction outcomes. Sodium hydroxide and potassium hydroxide serve as effective catalysts, with sodium methoxide showing particular utility in methanolic systems. The base concentration requires careful optimization, as excessive alkalinity can promote competing hydrolysis reactions that reduce product yield.

Reaction ConditionsConversion (%)Selectivity (%)Reaction Time
pH 8.5, 25°C92956 hours
pH 9.0, 25°C88904 hours
pH 8.5, 4°C789812 hours

Acid-Catalyzed Esterification Pathways

Acid-catalyzed esterification represents an alternative synthetic approach that offers distinct advantages in certain applications. This methodology draws inspiration from the Pinner reaction, which involves acid-catalyzed attack of nitriles by alcohols to form imidate esters. The process begins with protonation of the nitrile nitrogen, creating an electrophilic center that facilitates nucleophilic attack by the alcohol.

The classical Pinner reaction employs dry hydrogen chloride gas bubbled through anhydrous alcohol solutions containing the appropriate nitrile precursor. This approach requires stringent anhydrous conditions, as the presence of water can lead to hydrolysis of the desired imidate product. Temperature control at 0°C during the initial stages prevents decomposition of sensitive intermediates.

Modern adaptations of acid-catalyzed synthesis utilize Lewis acids as milder alternatives to traditional mineral acids. Zinc chloride and magnesium chloride have demonstrated effectiveness in promoting imidate formation while reducing the harsh conditions associated with gaseous hydrogen chloride. These catalysts operate at ambient temperature and show tolerance for trace moisture, making them more practical for routine synthetic applications.

The mechanism involves initial coordination of the Lewis acid to the nitrile nitrogen, followed by nucleophilic attack of the alcohol oxygen on the activated carbon center. The resulting intermediate undergoes rearrangement to form the stable imidate product with concurrent release of the Lewis acid catalyst.

Reaction yields using acid-catalyzed pathways typically range from 65% to 80%, with purity levels exceeding 95% after appropriate purification procedures. The method shows particular utility for substrates that are sensitive to basic conditions or when precise pH control proves challenging.

Catalyst SystemYield (%)Purity (HPLC %)Conditions
Condensation with NaOH75-80≥98Anhydrous EtOH, 0-5°C
Acid-catalyzed esterification65-70≥95H₂SO₄, reflux

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for preparing ethyl N-hydroxyethanimidate, offering significant advantages in reaction rate, energy efficiency, and product purity. This methodology exploits the ability of microwave radiation to provide rapid, uniform heating through direct interaction with polar molecules in the reaction mixture.

The microwave-assisted approach typically employs sealed reaction vessels that allow for elevated temperatures and pressures while maintaining precise control over reaction parameters. Reaction times are dramatically reduced compared to conventional heating methods, with complete conversion often achieved within 10-30 minutes rather than several hours.

Critical parameters for microwave-assisted synthesis include power level, temperature ramping rate, and hold time at maximum temperature. Optimal results are obtained using moderate power levels (100-300 watts) with gradual temperature increases to prevent localized overheating that could promote side reactions. The method shows particular utility for generating hydroxamic acid derivatives through in situ transformation of the imidate intermediate.

Solvent selection proves crucial in microwave-assisted protocols, with polar aprotic solvents such as acetonitrile and dimethylformamide providing superior results compared to alcoholic media. These solvents efficiently absorb microwave energy while maintaining chemical compatibility with the reaction components.

The enhanced reaction rates observed under microwave conditions result from more efficient energy transfer and the elimination of thermal gradients that can occur with conventional heating. This leads to more uniform reaction conditions and often improved selectivity for the desired product.

Stereoselective Formation of Z/E Isomers

The stereoselective synthesis of ethyl N-hydroxyethanimidate isomers represents a sophisticated aspect of its preparation, as the compound can exist in both Z and E geometric configurations around the carbon-nitrogen double bond. These isomers exhibit distinct physical properties and reactivity patterns, making stereocontrol an important consideration in synthetic planning.

The Z isomer (CAS 10576-12-2) and E isomer (CAS 20703-41-7) differ in the spatial arrangement of substituents around the imine double bond. Thermodynamic considerations generally favor the E isomer due to reduced steric interactions, though kinetic factors can influence the initial product distribution during synthesis.

Temperature control emerges as a critical parameter for achieving stereoselective synthesis. Lower reaction temperatures favor kinetic control, often leading to higher proportions of the Z isomer, while elevated temperatures promote isomerization toward the thermodynamically favored E form. Reaction conditions around 0-5°C typically yield Z:E ratios exceeding 90:10, while temperatures above 40°C favor E isomer formation.

Catalyst selection also influences stereochemical outcomes. Lewis acid catalysts tend to promote E isomer formation through coordination-induced conformational changes, while basic conditions often preserve the initial kinetic product distribution. The choice of solvent affects isomer ratios through differential solvation of transition states and intermediates.

Characterization of stereoisomers relies primarily on nuclear magnetic resonance spectroscopy, with distinct chemical shifts observed for the oxime proton in each isomer. The Z isomer typically exhibits this signal around 8.1-8.3 ppm, while the E isomer appears at slightly different chemical shifts due to altered electronic environments.

Reaction ConditionsZ:E RatioTemperatureCatalyst
Low temperature, basic95:50-5°CNaOH
Ambient conditions70:3025°CNone
Lewis acid catalyzed20:8025°CZnCl₂

The stereoselective preparation of specific isomers enables access to compounds with tailored properties for particular applications. The Z isomer often shows enhanced reactivity in cycloaddition reactions due to favorable orbital overlap, while the E isomer may demonstrate superior stability for long-term storage applications.

The imidate ester functionality in ethyl N-hydroxyethanimidate renders it susceptible to nucleophilic substitution reactions. The electrophilic carbon adjacent to the nitrogen center attracts nucleophiles, facilitating displacement of the ethoxy group. For example, in reactions with primary amines, the ethoxy moiety is replaced by an amino group, yielding N-hydroxyamidine derivatives. This process typically proceeds via a tetrahedral intermediate, stabilized by resonance between the nitrogen lone pair and the adjacent carbonyl group [4].

In the presence of carbamoyl halides, the N-hydroxy group acts as a nucleophile. The mechanism involves:

  • Nucleophilic attack by the deprotonated N-hydroxy oxygen on the carbamoyl halide’s carbonyl carbon.
  • Elimination of hydrogen halide, forming a carbamoyloxime product [4].

A comparative analysis of substituent effects reveals that electron-withdrawing groups on the carbamoyl halide accelerate the reaction by enhancing electrophilicity. Steric hindrance at the reaction site, however, reduces yields by impeding nucleophilic approach.

Lossen Rearrangement Dynamics

Ethyl N-hydroxyethanimidate undergoes a variant of the Lossen rearrangement under basic conditions. The classical Lossen mechanism, which converts hydroxamate esters to isocyanates, provides a framework for understanding this transformation [4]:

  • Deprotonation: Base abstraction of the N-hydroxy proton generates a resonance-stabilized anion.
  • Rearrangement: Migration of the ethoxy group to the adjacent nitrogen, concomitant with cleavage of the N–O bond, produces an isocyanate intermediate.
  • Hydrolysis: The isocyanate reacts with water to form a primary amine and carbon dioxide.

Key factors influencing this pathway include:

  • Base strength: Strong bases (e.g., NaOH) favor complete deprotonation, accelerating rearrangement.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing reaction rates.

Metal-Mediated Rearrangements

Transition metals mediate unique rearrangements by coordinating to the N-hydroxy group and imidate carbonyl. For instance, copper(II) ions facilitate oxidative coupling reactions, where two ethyl N-hydroxyethanimidate molecules dimerize via C–N bond formation. The proposed mechanism involves:

  • Chelation: Cu²⁺ coordinates to the N-hydroxy oxygen and carbonyl oxygen, polarizing the C=O bond.
  • Electron transfer: Single-electron oxidation generates radical intermediates.
  • Coupling: Radical recombination forms a dimeric structure, with subsequent re-aromatization.

This metal-assisted pathway enables syntheses of heterocyclic compounds inaccessible via traditional methods. Iron(III) chloride induces similar reactivity but with lower efficiency due to weaker Lewis acidity [4].

Proton-Relay Mechanisms in Acidic Media

In acidic environments, ethyl N-hydroxyethanimidate participates in proton-relay processes that enhance electrophilicity. For example, during ester hydrolysis:

  • Protonation: The imidate nitrogen is protonated, increasing the carbonyl carbon’s electrophilicity.
  • Nucleophilic attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Proton transfer: A proton shuttle from the N-hydroxy group stabilizes the intermediate, facilitating ethoxide departure.

This mechanism is critical in designing acid-catalyzed transformations, where controlled protonation dictates reaction regioselectivity. Kinetic studies reveal a second-order dependence on acid concentration, underscoring the dual role of protons in activating both electrophile and nucleophile [4].

The reaction of ethyl N-hydroxyethanimidate with carbamoyl halides constitutes one of the most significant synthetic applications of this compound, leading to the formation of carbamoyloxime derivatives with substantial agrochemical and pharmaceutical importance [1] [2]. This transformation proceeds through a well-defined mechanistic pathway involving nucleophilic substitution at the carbonyl carbon of the carbamoyl halide.

Reaction Mechanism and Conditions

The carbamoyloxime formation reaction follows a two-step mechanism initiated by nucleophilic attack of the N-hydroxy group of ethyl N-hydroxyethanimidate on the electrophilic carbonyl carbon of the carbamoyl halide [1] [2]. The reaction proceeds under mild conditions, typically at temperatures ranging from 20-35°C, with the specific temperature optimized based on the substitution pattern of the carbamoyl halide employed.

The mechanistic pathway involves initial formation of a tetrahedral intermediate, followed by elimination of hydrogen halide to yield the desired carbamoyloxime product [1]. The reaction is facilitated by the presence of a base, commonly triethylamine or pyridine, which serves to neutralize the hydrogen halide byproduct and drive the reaction to completion [1] [2].

Reaction Stoichiometry and Optimization:

The optimal reaction conditions typically employ equimolar quantities of ethyl N-hydroxyethanimidate and the carbamoyl halide, with 1.2-1.5 equivalents of base to ensure complete neutralization of the acid byproduct [1]. The reaction proceeds efficiently in aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide, with reaction times varying from 2-6 hours depending on the specific carbamoyl halide employed [1] [2].

Synthetic Scope and Limitations:

The carbamoyloxime formation reaction demonstrates broad synthetic scope, accommodating various carbamoyl halides including N-methylcarbamoyl chloride, N-ethylcarbamoyl chloride, and N,N-dimethylcarbamoyl chloride [1] [2]. The reaction tolerates both aliphatic and aromatic substituents on the carbamoyl halide, though electron-withdrawing groups on aromatic rings may require slightly elevated temperatures to achieve optimal conversion [1].

Carbamoyl HalideReaction Temperature (°C)Reaction Time (hours)Product Yield (%)Product Purity (%)
N-Methylcarbamoyl Chloride20-252-482-88≥95
N-Ethylcarbamoyl Chloride20-253-578-85≥94
N,N-Dimethylcarbamoyl Chloride25-302-390-95≥97
N-Phenylcarbamoyl Chloride30-354-670-75≥92
N-Isopropylcarbamoyl Chloride20-253-480-86≥95

The carbamoyloxime products exhibit remarkable stability under normal storage conditions and can be isolated in high purity through standard purification techniques including recrystallization or column chromatography [1] [2]. These compounds serve as valuable intermediates for further synthetic elaboration, particularly in the development of agrochemically active molecules.

Hydroxamic Acid Synthesis and Functionalization

Ethyl N-hydroxyethanimidate serves as an excellent precursor for the synthesis of hydroxamic acids, a class of compounds with profound biological significance due to their metal-chelating properties and enzyme inhibitory activities [3] [4]. The transformation of ethyl N-hydroxyethanimidate to hydroxamic acids represents a strategic synthetic approach that circumvents many of the challenges associated with conventional hydroxamic acid synthesis methods.

Synthetic Methodology

The conversion of ethyl N-hydroxyethanimidate to hydroxamic acids typically involves base-promoted hydrolysis of the imidate ester functionality, followed by selective functionalization of the resulting hydroxamic acid intermediate [3] [4]. This transformation can be accomplished under mild conditions using aqueous potassium hydroxide, sodium methoxide in methanol, or other suitable bases depending on the desired substitution pattern.

The reaction proceeds through initial nucleophilic attack of hydroxide or alkoxide on the imidate carbon, leading to tetrahedral intermediate formation and subsequent collapse with elimination of the ethoxy group [3]. The resulting hydroxamic acid can be isolated directly or subjected to further functionalization reactions to introduce specific substituents required for biological activity.

Mechanistic Considerations

The hydroxamic acid formation reaction exhibits high chemoselectivity, with the imidate ester functionality preferentially hydrolyzed over other potentially reactive sites in the molecule [3] [4]. This selectivity stems from the enhanced electrophilicity of the imidate carbon compared to conventional ester carbonyls, resulting from the electron-withdrawing effect of the nitrogen substituent.

The reaction rate and product distribution can be controlled through careful selection of reaction conditions, including temperature, solvent, and base concentration [3]. Lower temperatures (40-60°C) favor clean conversion to the hydroxamic acid, while higher temperatures may lead to over-hydrolysis or decomposition of sensitive functional groups.

Synthetic Applications and Scope

The hydroxamic acid synthesis methodology demonstrates exceptional versatility, enabling the preparation of diverse hydroxamic acid derivatives with varying biological activities [3] [4]. The reaction accommodates both N-alkyl and N-aryl substitution patterns, providing access to hydroxamic acids with tailored properties for specific applications.

Target Hydroxamic AcidReaction ConditionsReaction Time (hours)Yield (%)Applications
Acetohydroxamic AcidAqueous KOH, 60°C4-678-85Urease inhibitor
N-Methylacetohydroxamic AcidMethanol, NaOMe, 40°C3-582-88Metal chelator
N-Phenylacetohydroxamic AcidDMF, K₂CO₃, 80°C6-875-80Pharmaceutical intermediate
N-Benzylacetohydroxamic AcidEthanol, NEt₃, 50°C5-780-86Siderophore analog
N-Ethylacetohydroxamic AcidMethanol, NaOMe, 45°C3-485-90Enzyme inhibitor

The hydroxamic acids derived from ethyl N-hydroxyethanimidate exhibit excellent metal-chelating properties, particularly toward iron(III) and zinc(II) ions, making them valuable components in siderophore analogs and enzyme inhibitors [3] [4]. The ability to fine-tune the electronic and steric properties of these hydroxamic acids through systematic variation of substituents provides a powerful tool for medicinal chemistry applications.

Agrochemical and Pharmaceutical Intermediates

Ethyl N-hydroxyethanimidate occupies a central position in the synthesis of numerous agrochemical and pharmaceutical intermediates, serving as a key building block for the construction of complex bioactive molecules [1] [2]. The compound's unique reactivity profile enables the efficient assembly of diverse structural motifs commonly found in pesticides, herbicides, and therapeutic agents.

Pesticide Intermediate Applications

The utilization of ethyl N-hydroxyethanimidate in pesticide synthesis primarily centers on its role as a precursor to carbamate insecticides and oxime-based pesticides [1] [2] [5]. The compound's ability to form stable carbamoyloxime linkages provides access to a class of pesticides with excellent biological activity and favorable environmental profiles.

Carbamate insecticides derived from ethyl N-hydroxyethanimidate exhibit potent acetylcholinesterase inhibitory activity, making them effective against a broad spectrum of insect pests [5] [6]. The oxime functionality in these compounds provides a mechanism for selective toxicity, as the oxime group can be metabolically activated in target organisms while remaining relatively inert in non-target species.

The synthesis of these pesticide intermediates typically involves the sequential reaction of ethyl N-hydroxyethanimidate with appropriate carbamoyl halides, followed by cyclization or functionalization reactions to introduce the specific structural features required for biological activity [1] [2]. The resulting intermediates can be further elaborated through standard organic transformations to yield final pesticide products with optimized properties.

Herbicide Precursor Development

Ethyl N-hydroxyethanimidate serves as a valuable precursor for the synthesis of herbicide intermediates, particularly those containing N-hydroxyurea and oxime ether functionalities [5]. These structural motifs are prevalent in modern herbicides due to their ability to selectively inhibit plant-specific metabolic pathways while exhibiting minimal toxicity to mammals.

The herbicide synthesis applications of ethyl N-hydroxyethanimidate leverage its reactivity toward various electrophiles, enabling the construction of complex heterocyclic systems commonly found in herbicidal agents [5]. The compound's ability to undergo cyclization reactions provides access to oxazole, isoxazole, and oxadiazole derivatives, which are important structural classes in herbicide chemistry.

Pharmaceutical Intermediate Synthesis

The pharmaceutical applications of ethyl N-hydroxyethanimidate are particularly significant in the context of hydroxamic acid-based therapeutics [3] [4]. The compound serves as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, a class of anticancer agents that have shown remarkable clinical efficacy [3].

The synthesis of HDAC inhibitors from ethyl N-hydroxyethanimidate typically involves the preparation of hydroxamic acid derivatives with specific linker regions and cap groups designed to optimize enzyme binding and selectivity [3] [4]. The compound's synthetic versatility enables the systematic variation of these structural elements to achieve desired pharmacological properties.

Application CategoryAnnual Market Value (Million USD)Growth Rate (% per year)Key Manufacturing Regions
Pesticide Intermediates450-6003-5China, India, USA
Herbicide Precursors200-3002-4Europe, USA, Brazil
Fungicide Components180-2504-6Germany, Japan, China
Pharmaceutical Intermediates800-12008-12USA, Europe, India
Enzyme Inhibitors150-2005-7USA, Germany, Japan

The commercial significance of ethyl N-hydroxyethanimidate-derived intermediates is reflected in their substantial market values and consistent growth rates across all application categories [7] [8]. The pharmaceutical intermediate segment represents the largest market opportunity, driven by the expanding pipeline of hydroxamic acid-based therapeutics and the increasing demand for precision oncology treatments.

Siderophore Analog Synthesis

The synthesis of siderophore analogs represents one of the most sophisticated applications of ethyl N-hydroxyethanimidate, leveraging the compound's ability to serve as a precursor to hydroxamic acid-containing natural product mimics [9] [10] [11]. Siderophores are low-molecular-weight chelators produced by microorganisms to sequester iron from their environment, and their synthetic analogs have found applications in medicine, agriculture, and biotechnology.

Structural Design and Synthetic Strategy

The design of siderophore analogs based on ethyl N-hydroxyethanimidate centers on the construction of multidentate chelators containing multiple hydroxamic acid units arranged in specific geometric patterns [9] [10]. The most effective siderophore mimics typically contain three bidentate hydroxamic acid ligands that can coordinate iron(III) in an octahedral geometry with exceptionally high binding constants.

The synthetic strategy for siderophore analog construction involves the sequential coupling of ethyl N-hydroxyethanimidate-derived hydroxamic acid units to appropriate scaffold molecules, such as amino acids, peptides, or macrocyclic frameworks [9] [10] [11]. This approach enables the systematic optimization of iron-binding properties while maintaining synthetic accessibility.

Hydroxamate-Based Siderophore Mimics

The simplest siderophore analogs derived from ethyl N-hydroxyethanimidate are based on hydroxamate-only chelating systems, where three hydroxamic acid units are linked through flexible or rigid spacers [9] [10]. These systems exhibit moderate to excellent iron-binding properties, with formation constants typically ranging from 10²⁰ to 10³⁵ M⁻¹.

The synthesis of hydroxamate-based siderophore analogs typically involves the preparation of appropriately substituted hydroxamic acid derivatives from ethyl N-hydroxyethanimidate, followed by coupling reactions to assemble the final chelator structure [9] [10]. The reaction conditions must be carefully optimized to prevent unwanted side reactions that could compromise the iron-binding properties of the final product.

Mixed Ligand Systems

More sophisticated siderophore analogs incorporate mixed ligand systems that combine hydroxamic acid units with other chelating functionalities such as catechols or α-hydroxycarboxylic acids [9] [12]. These mixed ligand systems often exhibit enhanced iron-binding properties and broader microbial recognition compared to hydroxamate-only systems.

The synthesis of mixed ligand siderophore analogs presents additional synthetic challenges, as the different chelating units may exhibit varying reactivity and stability under the reaction conditions [9] [12]. Careful protection group strategies and sequential coupling protocols are typically required to achieve successful synthesis of these complex molecules.

Macrocyclic Siderophore Analogs

The most structurally sophisticated siderophore analogs are based on macrocyclic frameworks that preorganize the chelating units for optimal iron coordination [9] [13]. These systems typically exhibit the highest iron-binding constants and the greatest selectivity for iron(III) over other metal ions.

The synthesis of macrocyclic siderophore analogs requires specialized cyclization strategies that can accommodate the specific geometric requirements of the chelating units while maintaining synthetic efficiency [9] [13]. Ring-closing metathesis, macrolactamization, and other cyclization methodologies have been successfully applied to the construction of these complex systems.

Siderophore TypeHydroxamic Acid UnitsOverall Yield (%)Iron Binding Constant (log K)Biological Activity
Hydroxamate-based1-245-6520-25Moderate
Mixed ligand (hydroxamate-catechol)2-325-4028-32Good
Trihydroxamate335-5030-35Excellent
Macrocyclic hydroxamate3-415-2532-38Excellent
Linear trihydroxamate330-4528-33Good

The biological activity of siderophore analogs derived from ethyl N-hydroxyethanimidate varies significantly depending on the specific structural features and iron-binding properties of the chelator [9] [10] [13]. The most successful analogs exhibit excellent iron-binding constants (log K > 30) and demonstrate significant biological activity against target microorganisms, making them valuable tools for antimicrobial research and potential therapeutic applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

UNII

PHX9UH9AV1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.23%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (12.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

10576-12-2

General Manufacturing Information

Ethanimidic acid, N-hydroxy-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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